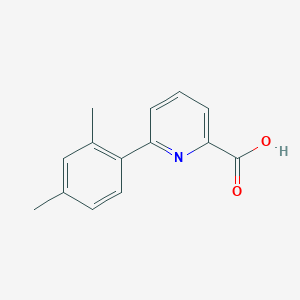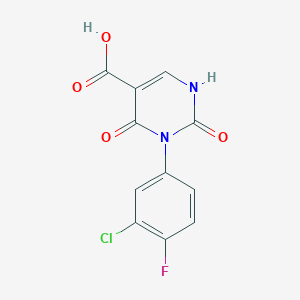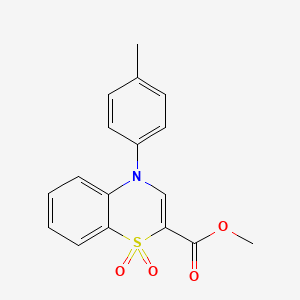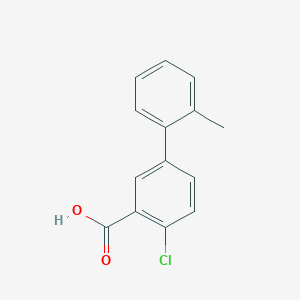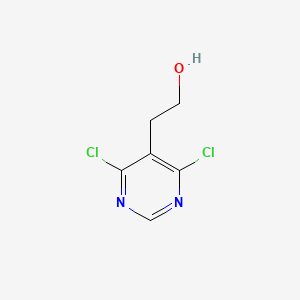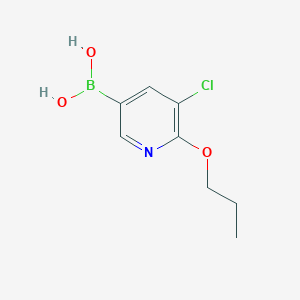
(5-氯-6-丙氧基吡啶-3-基)硼酸
描述
“(5-Chloro-6-propoxypyridin-3-yl)boronic acid” is a heterocyclic organic compound . It is an off-white solid and is used for experimental and research purposes .
Molecular Structure Analysis
The molecular weight of “(5-Chloro-6-propoxypyridin-3-yl)boronic acid” is 215.4 . Its molecular formula is C8H11BClNO3 . The canonical SMILES structure is B (C1=CC (=C (N=C1)OCCC)Cl) (O)O .Physical And Chemical Properties Analysis
“(5-Chloro-6-propoxypyridin-3-yl)boronic acid” has a molecular weight of 215.44200 . It has 4 H-Bond acceptors and 2 H-Bond donors . The LogP value is 0.20360 .科学研究应用
传感应用
(5-氯-6-丙氧基吡啶-3-基)硼酸: 可用于开发传感器,因为它能够与二醇和氟化物或氰化物阴离子等强路易斯碱形成络合物。 这种相互作用对于创建均相测定和非均相检测系统至关重要 .
生物标记和蛋白质操作
该化合物与二醇的反应性使其可用于生物标记。 它可以与各种生物分子偶联,从而能够跟踪和识别蛋白质、核酸和其他细胞成分 .
治疗开发
硼酸,包括(5-氯-6-丙氧基吡啶-3-基)硼酸,正在探索其在治疗开发中的潜力。 它们与生物分子的独特相互作用使其成为药物设计的候选者,特别是在靶向酶或受体方面 .
铃木-宫浦交叉偶联
该化合物在铃木-宫浦交叉偶联反应中起着至关重要的作用,该反应广泛应用于有机合成中以创建碳-碳键。 硼酸部分充当亲核试剂,将其有机基团转移到钯等金属催化剂上 .
材料科学
在材料科学中,(5-氯-6-丙氧基吡啶-3-基)硼酸用于制造具有特定特性的聚合物。 这些聚合物可以充当化学传感器或具有其他特殊功能,例如受控释放机制 .
分离技术
该化合物对二醇的亲和力在分离技术中得到利用。 它可以用来修饰表面或制造选择性结合特定分子的材料,从而促进其从复杂混合物中分离 .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
作用机制
Target of Action
The primary target of 5-Chloro-6-propoxypyridin-3-yl boronic acid is the palladium (II) complex in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
5-Chloro-6-propoxypyridin-3-yl boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its formally nucleophilic organic groups to the palladium (II) complex . This results in the formation of a new palladium-carbon (Pd–C) bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 5-Chloro-6-propoxypyridin-3-yl boronic acid participates, involves the conjoining of chemically differentiated fragments . These fragments participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The result of the action of 5-Chloro-6-propoxypyridin-3-yl boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of 5-Chloro-6-propoxypyridin-3-yl boronic acid is influenced by various environmental factors. For instance, the compound’s action is facilitated by the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura coupling . Additionally, the compound’s stability and environmentally benign nature contribute to its efficacy and stability .
属性
IUPAC Name |
(5-chloro-6-propoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(10)4-6(5-11-8)9(12)13/h4-5,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBPIJZCHZZPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675117 | |
| Record name | (5-Chloro-6-propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-70-7 | |
| Record name | B-(5-Chloro-6-propoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-6-propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




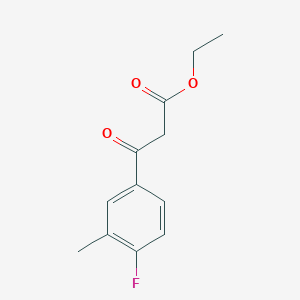
![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)
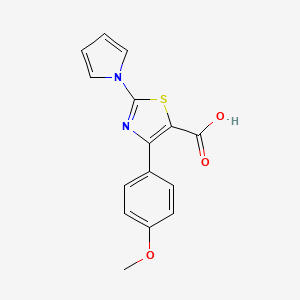
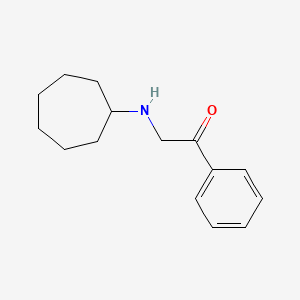
![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![[1-(Phenylsulfanyl)cyclopropyl]methanamine](/img/structure/B1463745.png)
![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)
